molecular formula C27H32N2O4 B163924 Bpanp CAS No. 131184-64-0

Bpanp

Cat. No. B163924
M. Wt: 448.6 g/mol
InChI Key: HOEMMUQEOHEDHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bpanp is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In

Mechanism Of Action

The mechanism of action of Bpanp is not fully understood, but it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cell damage and death. Additionally, Bpanp has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which can contribute to the development of chronic inflammation.

Biochemical And Physiological Effects

Bpanp has been found to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, protect against DNA damage, and improve mitochondrial function. Additionally, Bpanp has been shown to have anti-cancer properties, as well as the ability to protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Bpanp in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying the effects of oxidative stress on cells and tissues. However, one limitation of using Bpanp is its potential toxicity, which can vary depending on the concentration and duration of exposure.

Future Directions

For research include investigating its potential as an anti-cancer agent and further understanding its mechanism of action.

Synthesis Methods

The synthesis of Bpanp involves a multi-step process that begins with the reaction of benzaldehyde with nitroethane to produce nitrostyrene. This intermediate is then reduced using a reducing agent such as zinc or iron to produce the final product, Bpanp. The purity of the compound can be improved through recrystallization or chromatography.

Scientific Research Applications

Bpanp has been used in a variety of scientific research applications, including studies on the effects of oxidative stress, inflammation, and apoptosis. It has also been investigated for its potential as an anti-cancer agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

131184-64-0

Product Name

Bpanp

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

1-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]amino]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C27H32N2O4/c30-22(18-31-25-11-5-7-20-6-1-2-8-24(20)25)16-28-21-12-14-29(15-13-21)17-23-19-32-26-9-3-4-10-27(26)33-23/h1-11,21-23,28,30H,12-19H2

InChI Key

HOEMMUQEOHEDHC-UHFFFAOYSA-N

SMILES

C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4

Canonical SMILES

C1CN(CCC1NCC(COC2=CC=CC3=CC=CC=C32)O)CC4COC5=CC=CC=C5O4

synonyms

1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (R-(R*,S*))-isomer
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,R*))-isomer
1-(1-(2-benzodioxanylmethyl)-4-piperidiyl)amino-3-(1-naphthoxy)-2-propanol, (S-(R*,S*))-isomer
BPANP

Origin of Product

United States

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